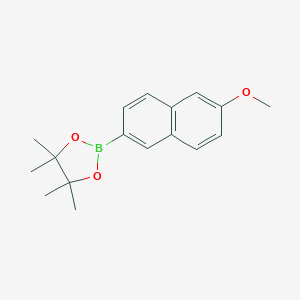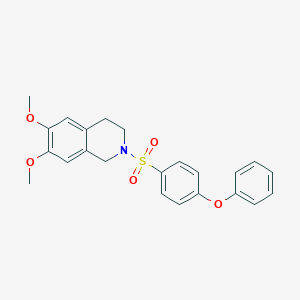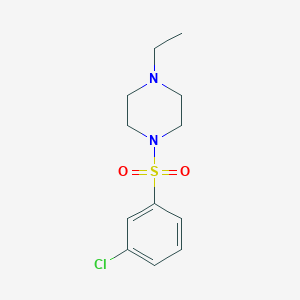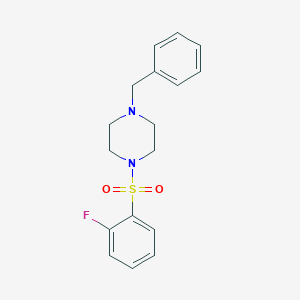![molecular formula C20H16N4O2S B492617 N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-28-3](/img/structure/B492617.png)
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been suggested that the compound may inhibit fungal growth by disrupting fungal cell membranes.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and fungi. Additionally, the compound has been shown to exhibit fluorescent properties, making it a potential probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is its potential as a fluorescent probe for the detection of metal ions. Additionally, the compound has shown significant antitumor and antifungal activity. However, one limitation of the compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
For research on N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide include further studies on its mechanism of action and potential use in medicinal chemistry. Additionally, studies on the compound's toxicity and potential use in vivo are needed. Further optimization of the synthesis methods may also be necessary to achieve higher yields of the desired product. Finally, studies on the compound's potential use as a fluorescent probe for the detection of metal ions may lead to new applications in analytical chemistry.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has been achieved using several methods. One of the most common methods involves the reaction of 3-acetylphenylboronic acid with 2-chloro-1-(1H-1,2,4-triazol-1-yl)quinoline in the presence of a palladium catalyst. Another method involves the reaction of 2-mercaptoquinoline with 3-acetylphenyl isocyanate in the presence of a base. These methods have been optimized to achieve high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against a variety of cancer cell lines. Additionally, it has been studied for its potential use as an antifungal agent. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13(25)15-6-4-7-16(11-15)21-19(26)12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-11H,12H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJULKKOPACOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4a-[2,4-bis(acetyloxy)-5-chlorophenyl]-7-chloro-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-6-yl acetate](/img/structure/B492537.png)
![3a-[2,4-bis(acetyloxy)phenyl]-2,3,9,9a-tetrahydrospiro(cyclopenta[b]chromene-9,1'-cyclopentane]-6(1H)-yl acetate](/img/structure/B492538.png)
![4',4'-dimethyl-4-(3-methoxyphenyl)-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492541.png)


![2-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B492547.png)





![1-Benzyl-4-[(3-chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B492557.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B492559.png)